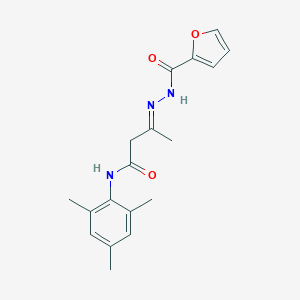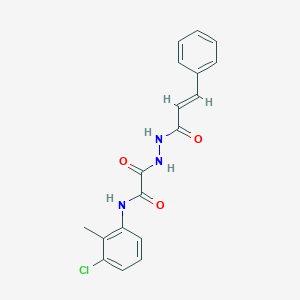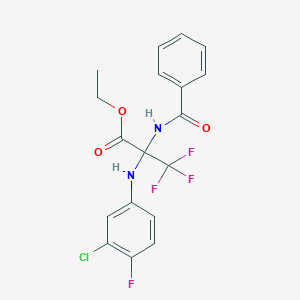![molecular formula C23H12I2O2S2 B393254 2,4-diiodo-6-(2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaen-12-yl)phenol](/img/structure/B393254.png)
2,4-diiodo-6-(2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaen-12-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol is a complex organic compound that features a unique structure combining benzothiophene and pyran moieties
Métodos De Preparación
The synthesis of 2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the pyran ring. The final steps involve iodination and phenol formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The diiodo groups in the compound make it susceptible to nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide can replace the iodine atoms with other functional groups.
Aplicaciones Científicas De Investigación
2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: In the field of organic electronics, this compound can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar compounds to 2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol include other benzothiophene and pyran derivatives. These compounds share structural similarities but differ in their functional groups and overall properties. For example:
- 6,6-dimethyl-6H-di 1benzothieno[3,2-b:2,3-e]pyran : This compound has a similar core structure but differs in its methyl groups and lacks the diiodo and phenol functionalities.
- 1Benzothieno3,2-bbenzothiophene-based dyes : These dyes exhibit unique photophysical properties and are used in organic electronics .
The uniqueness of 2-(6H-di1
Propiedades
Fórmula molecular |
C23H12I2O2S2 |
|---|---|
Peso molecular |
638.3g/mol |
Nombre IUPAC |
2,4-diiodo-6-(2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaen-12-yl)phenol |
InChI |
InChI=1S/C23H12I2O2S2/c24-11-9-14(19(26)15(25)10-11)18-22-20(12-5-1-3-7-16(12)28-22)27-21-13-6-2-4-8-17(13)29-23(18)21/h1-10,18,26H |
Clave InChI |
IEHGCLSOBBVROH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(C4=C(O3)C5=CC=CC=C5S4)C6=C(C(=CC(=C6)I)I)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(S2)C(C4=C(O3)C5=CC=CC=C5S4)C6=C(C(=CC(=C6)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(1-piperidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B393171.png)

![diethyl 2-[(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)(phenyl)methyl]malonate](/img/structure/B393174.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-{4-[2,2,2-trifluoro-1-hydroxy-1-(methoxycarbonyl)ethyl]anilino}propanoate](/img/structure/B393175.png)
![2-(3-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B393177.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)amine](/img/structure/B393180.png)

![(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B393182.png)
![2-[3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B393184.png)

![METHYL 3-[(3E)-3-[(4-METHOXYPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE](/img/structure/B393187.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B393191.png)
![2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B393194.png)
![4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE](/img/structure/B393195.png)
